6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. Boron compounds are known for their unique chemical properties and have found applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and a dioxazaborocane structure, which includes boron, oxygen, and nitrogen atoms.
Preparation Methods
The synthesis of 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the formation of the dioxazaborocane ring through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Chemical Reactions Analysis
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it forms new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various palladium catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Boron-containing compounds are explored for their potential as drug candidates, particularly in cancer therapy and as enzyme inhibitors.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups in proteins and nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione include other boron-containing heterocycles, such as:
Phenylboronic acid: Used in organic synthesis and as a sensor for saccharides.
Pinacol boronic esters: Commonly used in Suzuki–Miyaura coupling reactions.
Boronic acids and their esters: Explored for their potential in drug delivery and as enzyme inhibitors.
What sets this compound apart is its unique dioxazaborocane structure, which provides distinct chemical properties and reactivity compared to other boron-containing compounds.
Properties
IUPAC Name |
6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNTYUDRQBOSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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